2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE
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Overview
Description
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various biochemical assays due to its ability to undergo reduction to form colored formazans. This property makes it particularly useful in cell viability and cytotoxicity assays.
Preparation Methods
The synthesis of 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of hydrochloric acid to yield the tetrazolium salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazans, which is the basis for its use in biochemical assays.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Oxidation: It can be oxidized under certain conditions, although this is less common in practical applications.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed from these reactions are typically formazans and substituted derivatives of the original compound.
Scientific Research Applications
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in cell viability and cytotoxicity assays due to its ability to form colored formazans upon reduction.
Medicine: Utilized in diagnostic assays to assess cell health and function.
Industry: Applied in the development of biochemical assays and diagnostic kits.
Mechanism of Action
The primary mechanism of action for 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE involves its reduction to form colored formazans. This reduction is typically catalyzed by cellular enzymes, making it a useful indicator of cell viability. The molecular targets and pathways involved include various dehydrogenases and reductases present in living cells.
Comparison with Similar Compounds
Similar compounds to 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE include other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). Compared to these compounds, this compound offers unique advantages in terms of its specific reduction properties and the stability of the resulting formazans.
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUGQFAXQCKHN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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